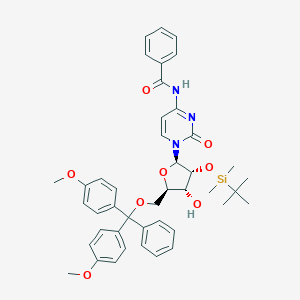

5'-O-DMT-2'-O-TBDMS-Bz-rC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: A Key Building Block in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial modified nucleoside for the chemical synthesis of RNA oligonucleotides. This document details its chemical properties, its central role in solid-phase phosphoramidite (B1245037) chemistry, and provides detailed experimental protocols for its use and subsequent deprotection.

Introduction: The Role of Protecting Groups in RNA Synthesis

The chemical synthesis of RNA is a complex, multi-step process that relies on the precise and controlled assembly of ribonucleoside building blocks. To achieve this, reactive functional groups on the nucleoside that are not involved in the desired coupling reaction must be temporarily masked with protecting groups. This compound is a derivative of cytidine (B196190) that has been strategically modified with three such protecting groups, each serving a specific purpose in the widely used phosphoramidite method of oligonucleotide synthesis.

The key protecting groups are:

-

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for the subsequent coupling reaction.[1]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The 2'-hydroxyl is a key feature of RNA that distinguishes it from DNA, and its protection is essential to prevent unwanted side reactions and chain branching during synthesis.[2]

-

N-Benzoyl (Bz): This group protects the exocyclic amine of the cytosine base, preventing it from reacting during the phosphoramidite coupling steps.[3][4]

This strategic protection scheme allows for the highly efficient and sequential addition of ribonucleotides to a growing RNA chain on a solid support.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C43H49N3O8Si |

| Molecular Weight | 763.95 g/mol [5][6][7] |

| CAS Number | 81256-87-3[5][7] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Storage Conditions | Powder: 4°C, sealed from moisture and light. In solvent: -20°C to -80°C.[5][6] |

The Workflow of Solid-Phase RNA Synthesis

The use of this compound is central to the cyclical process of solid-phase RNA synthesis. The following diagram illustrates the logical flow of this process.

Caption: Workflow of solid-phase RNA synthesis using protected phosphoramidites.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound.

Solid-Phase RNA Synthesis Cycle

This cycle is typically performed on an automated DNA/RNA synthesizer. The protocol for a single coupling cycle is as follows:

1. Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support-bound RNA chain is treated with the TCA solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

Duration: 60-120 seconds.

2. Coupling:

-

Reagents:

-

This compound phosphoramidite solution (e.g., 0.1 M in acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound RNA chain. This forms a phosphite (B83602) triester linkage.

-

Duration: 5-10 minutes.[8] A longer coupling time is often required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-O-TBDMS group.[9]

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[1]

-

Duration: 30-60 seconds.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[1]

-

Duration: 30-60 seconds.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the fully protected RNA oligonucleotide is cleaved from the solid support and the protecting groups are removed in a multi-step process.

Step 1: Cleavage from Support and Removal of Phosphate and Base Protecting Groups

-

Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v) is commonly used for "ultrafast" deprotection. Alternatively, a 3:1 mixture of concentrated ammonium hydroxide and ethanol (B145695) can be used for standard deprotection.[10]

-

Procedure: The solid support is transferred to a sealed vial containing the deprotection solution. The mixture is heated. This treatment cleaves the succinyl linker, releasing the oligonucleotide from the support. It also removes the β-cyanoethyl groups from the phosphate backbone and the benzoyl (Bz) group from the cytosine base.

-

Conditions:

Step 2: Removal of the 2'-O-TBDMS Protecting Group

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: The crude, deprotected oligonucleotide is dissolved in the TEA·3HF solution and heated. This fluoride-based reagent specifically cleaves the silyl ether bond of the TBDMS group.

-

Conditions: 65°C for 2.5 hours.[5]

The following diagram illustrates the deprotection logic.

Caption: Stepwise deprotection pathway for synthetic RNA.

Purification

Following deprotection, the crude RNA oligonucleotide is purified to remove failure sequences, salts, and residual protecting groups. High-Performance Liquid Chromatography (HPLC) is a common method for this.

-

Method: Anion-exchange or reverse-phase HPLC can be used. Reverse-phase HPLC is often preferred when the DMT group is left on the 5'-terminus during deprotection (DMT-on purification), as the lipophilic DMT group significantly increases the retention time of the full-length product, allowing for excellent separation from failure sequences that lack the DMT group.

-

Columns and Buffers:

-

Anion-Exchange: A column like the Dionex PA-200 with a sodium perchlorate (B79767) gradient at elevated temperatures (50-60°C) can be effective. The heat helps to denature any secondary structures in the RNA that might interfere with separation.[5]

-

Reverse-Phase: A C18 column is typically used.

-

Conclusion

This compound is a cornerstone of modern RNA synthesis. The strategic placement of the DMT, TBDMS, and benzoyl protecting groups allows for the controlled, directional synthesis of RNA oligonucleotides with high efficiency. A thorough understanding of the synthesis cycle and the subsequent deprotection protocols is essential for researchers and drug development professionals working to produce high-quality, synthetic RNA for a wide range of applications, from basic research to the development of RNA-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 4. agilent.com [agilent.com]

- 5. glenresearch.com [glenresearch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N4-benzoyl-cytidine (5'-O-DMT-2'-O-TBDMS-Bz-rC), a critical building block in the chemical synthesis of RNA. The strategic placement of its three distinct protecting groups—DMT, TBDMS, and Benzoyl—at the 5'-hydroxyl, 2'-hydroxyl, and N4-amino moieties, respectively, allows for the precise and controlled assembly of ribonucleic acid chains. This document details the molecule's structure, properties, a representative synthesis protocol, and the subsequent deprotection strategies essential for obtaining the final RNA oligonucleotide.

Chemical Structure and Physicochemical Properties

This compound is a modified cytidine (B196190) ribonucleoside designed for use in solid-phase phosphoramidite (B1245037) chemistry for RNA synthesis. The bulky dimethoxytrityl (DMT) group at the 5' position provides a handle for purification and is readily cleaved under acidic conditions to allow for chain elongation. The tert-butyldimethylsilyl (TBDMS) group at the 2' position is crucial for preventing unwanted side reactions and chain cleavage during synthesis and is selectively removed by fluoride (B91410) ions. The benzoyl (Bz) group protects the exocyclic amine of the cytidine base and is removed under basic conditions. This orthogonal protection strategy is fundamental to the successful synthesis of RNA oligonucleotides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C43H49N3O8Si | [3][4] |

| Molecular Weight | 763.95 g/mol | [3][4] |

| CAS Number | 81256-87-3 | [4] |

| Appearance | White to off-white solid | N/A |

| Storage | Powder: 4°C, sealed, away from moisture and light. In solution: -80°C (6 months), -20°C (1 month) | [3][4] |

Synthesis of Protected Ribonucleosides

Representative Experimental Protocol: Selective 2'-O-Silylation

This protocol is adapted from a method for the synthesis of N4-acetyl-2'-O-TBDMS-5'-O-DMTr-cytidine and is presented here as a representative procedure for the N4-benzoyl analog.[5]

Materials:

-

N4-Benzoyl-5'-O-DMTr-Cytidine

-

Organocatalyst

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) and Methanol for chromatography

Procedure:

-

In a dried reaction vessel under an inert atmosphere, dissolve N4-Benzoyl-5'-O-DMTr-cytidine and the organocatalyst in anhydrous THF.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.

Table 2: Representative Characterization Data for the Analogous N4-Acetyl-2'-O-TBDMS-5'-O-DMTr-cytidine[5]

| Data Type | Observed Values |

| Yield | 95.5% |

| Selectivity (2':3') | 98.8:1.2 |

| ¹H NMR (acetone-d6, 125 MHz) | δ 170.3, 162.6, 162.2, 158.8(2C), 154.7, 144.7, 144.6, 135.8, 135.6, 130.1, 130.0, 128.2, 127.9, 126.9, 113.2, 95.4, 91.4, 86.7, 82.2, 68.8, 54.7, 25.4, 23.9, 17.9, -5.2, -5.5 |

| HRMS (DART-ESI+) | calcd. for C38H48N3O8Si: [M+H]⁺: 702.32052, found: 702.32190 |

Role in Solid-Phase RNA Synthesis

This compound, once converted to its 3'-phosphoramidite derivative, is a key monomer used in automated solid-phase RNA synthesis. The synthesis cycle involves the sequential addition of such protected ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1]

References

- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial building block in the chemical synthesis of RNA. This document is intended to serve as a valuable resource for researchers and professionals involved in oligonucleotide-based therapeutics and diagnostics.

Core Chemical Properties

This compound, with the full chemical name N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, is a modified cytidine (B196190) ribonucleoside. It is specifically designed for use in solid-phase phosphoramidite (B1245037) chemistry for the synthesis of RNA oligonucleotides. The strategic placement of three key protecting groups—a 5'-O-dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) group, and a benzoyl (Bz) group on the exocyclic amine of cytosine—allows for the controlled and sequential assembly of RNA chains.

The DMT group, being acid-labile, protects the 5'-hydroxyl function and is removed at the beginning of each coupling cycle in automated synthesis. The TBDMS group is a bulky silyl (B83357) ether that protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis; it is typically removed post-synthesis using a fluoride (B91410) source. The benzoyl group protects the exocyclic amine of cytidine from reacting with the activated phosphoramidite monomers and is removed under basic conditions during the final deprotection step.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C43H49N3O8Si | [1][][3] |

| Molecular Weight | 763.95 g/mol | [1][][3] |

| CAS Number | 81256-87-3 | [1][][3] |

| Appearance | White to off-white foam or solid | |

| Purity | ≥98% (HPLC, 31P-NMR) | |

| Solubility | Soluble in acetonitrile, methylene (B1212753) dichloride, DMSO | |

| Storage Conditions | Store at -20°C, keep dry and protected from light. |

Experimental Protocols

The following sections detail the key experimental procedures involving this compound. These protocols are based on established methodologies for the synthesis and use of protected ribonucleosides in oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this protected nucleoside involves a multi-step process starting from commercially available cytidine. A key step is the selective protection of the 2'-hydroxyl group. While specific conditions for the benzoyl-protected cytidine are not detailed in the search results, a general and highly effective method for the selective 2'-O-silylation of ribonucleosides has been described and is adaptable for this synthesis.

Materials:

-

N-Benzoyl-5'-O-DMT-cytidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-diisopropylethylamine (DIPEA)

-

Organic catalyst (as described in relevant literature for selective 2'-O-silylation)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Protocol:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Benzoyl-5'-O-DMT-cytidine and the organic catalyst in anhydrous THF.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous THF to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound as a white foam.

Conversion to this compound-3'-O-phosphoramidite

To be used in an automated synthesizer, the protected nucleoside must be converted into a phosphoramidite.

Materials:

-

This compound

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-diisopropylethylamine (DIPEA)

Protocol:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Cool the mixture to 0°C and slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude phosphoramidite is typically purified by precipitation from a non-polar solvent like hexanes.

Solid-Phase RNA Synthesis

The synthesized phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.

Steps:

-

Detritylation: The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The this compound-3'-O-phosphoramidite is activated, usually with a tetrazole derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

Deprotection of the Synthesized RNA

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol:

-

Cleavage and Base Deprotection: The solid support is treated with a basic solution, such as a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), at an elevated temperature. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the cytidine bases.

-

2'-O-TBDMS Deprotection: The resulting solution is evaporated to dryness. The residue is then treated with a fluoride-containing reagent to remove the 2'-TBDMS groups. A common reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.

-

Desalting and Purification: The fully deprotected RNA is then desalted using techniques like ethanol (B145695) precipitation or size-exclusion chromatography. Final purification is often achieved by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

The following diagrams illustrate the key workflows involving this compound.

Caption: Experimental workflow for the synthesis and incorporation of this compound into RNA.

Caption: Orthogonal deprotection pathway for RNA synthesized using this compound.

References

The Role of the TBDMS Group in Oligonucleotide Synthesis: A Technical Guide

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of synthetic oligonucleotide chemistry, particularly in the assembly of ribonucleic acid (RNA). Its primary role is to serve as a robust and selectively removable protecting group for the 2'-hydroxyl function of ribonucleosides during solid-phase synthesis. This guide provides an in-depth examination of the TBDMS group's application, from the protection of nucleoside monomers to the final deprotection of the synthesized oligonucleotide, tailored for researchers, scientists, and professionals in drug development.

The Imperative for 2'-Hydroxyl Protection in RNA Synthesis

Unlike DNA, RNA possesses a hydroxyl group at the 2' position of the ribose sugar. This seemingly minor difference introduces significant synthetic challenges. The 2'-hydroxyl is a nucleophile that can interfere with the phosphoramidite (B1245037) coupling reactions central to oligonucleotide synthesis. More critically, under the basic conditions used for deprotection, it can attack the adjacent internucleotide phosphate (B84403) linkage, leading to rapid degradation of the RNA chain. Therefore, effective protection of the 2'-hydroxyl group is paramount for the successful chemical synthesis of RNA.

The ideal protecting group for this purpose must meet several criteria:

-

It must be introduced efficiently and selectively onto the 2'-hydroxyl of the ribonucleoside.

-

It must be stable throughout the entire solid-phase synthesis cycle, which involves multiple acidic and basic steps.

-

It must be removable under conditions that do not damage the newly synthesized oligonucleotide chain.

The TBDMS group, introduced by Corey in 1972, has been widely adopted in RNA synthesis because it effectively meets these requirements[1].

TBDMS in the Context of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis relies on the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support. For RNA synthesis, these monomers are typically 5'-O-dimethoxytrityl (DMT), 2'-O-TBDMS protected ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites[2][3]. The bulky TBDMS group at the 2' position provides steric hindrance that prevents unwanted side reactions and ensures the fidelity of the 3' to 5' phosphodiester linkages.

The synthesis cycle, illustrated below, is an automated process involving four key steps for each nucleotide addition:

-

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

-

Coupling: Activation of the incoming TBDMS-protected phosphoramidite monomer and its reaction with the free 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled.

The Deprotection Cascade: Releasing the Functional RNA

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups—from the nucleobases, the phosphate backbone, and the 2'-hydroxyls—must be removed. This is a multi-step process that must be performed with care to avoid degradation of the RNA.

The deprotection strategy is typically a two-stage process:

Stage 1: Base and Phosphate Deprotection. The solid support is first treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the exocyclic amines of the nucleobases (e.g., phenoxyacetyl, acetyl) and the cyanoethyl groups from the phosphates[3][4]. Common reagents for this step include mixtures of aqueous ammonia (B1221849) and ethanol (B145695) or, for faster deprotection, a mixture of aqueous ammonia and methylamine (B109427) (AMA)[4][5]. It is crucial that the TBDMS group remains intact during this stage to prevent chain cleavage.

Stage 2: 2'-O-TBDMS Group Removal. After the initial deprotection and purification, the TBDMS groups are removed using a fluoride-containing reagent. The silicon-fluorine bond is exceptionally strong, making fluoride (B91410) ions highly effective for cleaving silyl (B83357) ethers. The choice of fluoride reagent is critical for achieving high yields of pure RNA.

Comparative Analysis of TBDMS and Alternatives

While TBDMS is a widely used and reliable protecting group, it is not without its challenges. The primary alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group[6][7]. A comparison of their key features is essential for selecting the appropriate chemistry for a given application.

| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Triisopropylsilyloxymethyl) |

| Steric Hindrance | High, can sometimes lead to lower coupling efficiencies, especially for long oligos[7][8]. | Lower, due to the oxygen spacer, resulting in higher coupling efficiencies[7][8][9]. |

| 2' to 3' Migration | Can undergo migration under basic conditions, leading to 2'-5' linkages[6][7][8]. | Migration is prevented by the acetal (B89532) linkage[6][7][8]. |

| Deprotection | Requires a dedicated fluoride treatment step (e.g., TEA·3HF or TBAF). | Removed under similar basic conditions as base-labile groups, simplifying the workflow[7]. |

| Monomer Availability | Widely available from multiple suppliers in various forms[10]. | Availability may be more limited compared to TBDMS. |

| Compatibility | Compatible with a wide range of modified bases. | Fully compatible with TBDMS-protected minor bases[7][8]. |

The choice between TBDMS and TOM often depends on the specific requirements of the synthesis, such as the desired length of the oligonucleotide and the need for simplified deprotection protocols.

Experimental Protocols

Protocol 1: General Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

-

Monomer Preparation: Prepare 0.1 M solutions of 5'-DMT-2'-O-TBDMS-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites in anhydrous acetonitrile (B52724).

-

Activator: Use a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) in acetonitrile as the activator[4].

-

Synthesis Cycle:

-

Detritylation: 3% trichloroacetic acid in dichloromethane.

-

Coupling: A 3-minute coupling time is recommended when using BTT as the activator, and a 6-minute time for ETT[4].

-

Capping: Use standard capping reagents (e.g., Cap Mix A: acetic anhydride/lutidine/THF; Cap Mix B: N-methylimidazole/THF).

-

Oxidation: 0.02 M iodine in THF/water/pyridine.

-

-

Post-Synthesis: After the final cycle, keep the terminal 5'-DMT group on for subsequent cartridge purification ("DMT-on") or remove it on the synthesizer ("DMT-off"). Dry the solid support thoroughly under a stream of argon.

Protocol 2: Cleavage and Deprotection using AMA

This is an "UltraFast" deprotection method.

-

Cleavage & Base Deprotection:

-

Transfer the dried solid support to a sealed vial.

-

Add 1.5 mL of a 1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).

-

Heat the sealed vial at 65°C for 10 minutes[4].

-

Cool the vial, then transfer the supernatant to a new tube. Rinse the support with RNase-free water and combine the liquids.

-

-

Evaporation: Evaporate the combined solution to dryness in a vacuum centrifuge.

Protocol 3: TBDMS Group Removal using TEA·3HF

This method is compatible with downstream DMT-on purification.

-

Re-dissolution: Re-dissolve the dried, partially deprotected oligonucleotide from the previous step in a suitable solvent.

-

Silyl Removal:

-

Add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF)[3]. A common formulation is a 1.5:0.75:1 (v/v/v) mixture of TEA·3HF, N-methyl-2-pyrrolidinone (NMP), and triethylamine (TEA)[3].

-

Incubate at 65°C for 90 minutes.

-

-

Quenching & Precipitation: Quench the reaction and precipitate the oligonucleotide using an appropriate method, such as adding n-butanol.

-

Purification: Purify the final RNA product using methods like HPLC or cartridge purification (e.g., Glen-Pak)[4].

| Deprotection Step | Reagent | Typical Conditions | Reference |

| Cleavage & Base Deprotection | Ammonium Hydroxide / Ethanol (3:1) | 4-17 hours at room temperature | [3][4] |

| AMA (Ammonia/Methylamine) | 10 minutes at 65°C | [4][5] | |

| 2'-O-TBDMS Removal | Tetrabutylammonium Fluoride (TBAF) | 1 M in THF, room temperature, up to 24 hours | [5][11] |

| Triethylamine Trihydrofluoride (TEA·3HF) | 1.5 M in NMP/TEA, 65°C, 90 minutes | [3] |

Conclusion

The TBDMS group has been a workhorse in the field of chemical RNA synthesis for decades. Its stability during the synthesis cycle and its selective removal via fluoride-based reagents have enabled the routine production of high-quality RNA oligonucleotides for a vast range of research and therapeutic applications. While newer protecting groups like TOM offer advantages in terms of coupling efficiency and simplified deprotection, the widespread availability, extensive characterization, and proven reliability of TBDMS-based chemistry ensure its continued importance in the field. A thorough understanding of its application, from monomer protection to the nuances of the final deprotection steps, is crucial for any scientist involved in the synthesis of RNA.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. atdbio.com [atdbio.com]

- 7. glenresearch.com [glenresearch.com]

- 8. massbio.org [massbio.org]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Benzoyl Protection of Cytidine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purpose, application, and methodology behind the use of the benzoyl (Bz) group for the protection of cytidine's exocyclic amine. It is intended for professionals engaged in nucleic acid research, medicinal chemistry, and the development of novel therapeutics.

Core Principles of Cytidine (B196190) Protection

In the complex landscape of chemical synthesis, particularly in the construction of oligonucleotides and nucleoside analogs, protecting groups are indispensable tools. Cytidine, a fundamental pyrimidine (B1678525) nucleoside, possesses several reactive sites: the exocyclic amine (N4) on the cytosine base and the hydroxyl groups (2', 3', and 5') on the ribose or deoxyribose sugar moiety. To achieve regioselectivity and prevent unwanted side reactions during synthesis, these sites must be temporarily masked.

The primary purpose of protecting the N4 exocyclic amine of cytidine is to prevent its participation in reactions intended for the hydroxyl groups of the sugar. The benzoyl group is a robust and widely used protecting group for this purpose, effectively rendering the N4 amine inert to the conditions of phosphorylation, coupling, and other modifications required during synthesis.

The Role of Benzoyl Protection in Synthesis

The introduction of a benzoyl group at the N4 position of cytidine serves several critical functions:

-

Prevention of Side Reactions: During oligonucleotide synthesis, the key reaction is the formation of a phosphodiester bond between the 5'-hydroxyl of one nucleoside and the 3'-phosphoramidite of the next. The unprotected N4 amine is nucleophilic and can react with the activated phosphoramidite (B1245037), leading to branched, undesired oligonucleotide chains[1]. Benzoyl protection effectively blocks this reactivity.

-

Enhanced Stability and Handling: Benzoylation increases the lipophilicity of the cytidine molecule, which can improve its solubility in the organic solvents commonly used in solid-phase synthesis. The resulting N4-benzoylcytidine derivatives are often stable, crystalline solids, which facilitates their purification and handling.[2]

-

Directing Further Modifications: By protecting the N4 amine, subsequent reactions can be directed specifically to the hydroxyl groups of the sugar. This is crucial for the introduction of other protecting groups like the 4,4'-dimethoxytrityl (DMT) group at the 5'-position, which is essential for solid-phase synthesis.[3][4]

Applications in Research and Drug Development

N4-benzoyl protected cytidine is a versatile building block with broad applications:

-

Oligonucleotide Synthesis: It is a standard reagent in the automated solid-phase synthesis of DNA and RNA, where it is used in the form of a phosphoramidite building block.[3][5] These synthetic oligonucleotides are fundamental tools in molecular biology and are increasingly used as therapeutic agents, such as antisense oligonucleotides and siRNAs.[3]

-

Synthesis of Nucleoside Analogs: The compound serves as a key intermediate in the creation of modified nucleosides with potential therapeutic properties. These analogs are explored for their antiviral and anticancer activities.[2][6][7] Benzoylation can enhance the binding affinity of these analogs to their biological targets.[2]

-

Biochemical Assays and Genetic Engineering: N4-benzoylcytidine is used in assays to study enzymes involved in nucleic acid metabolism.[8] It also finds application in gene editing technologies, facilitating the development of precision medicine.[8]

Quantitative Data and Properties

The following table summarizes key quantitative data for N4-benzoylcytidine and a common derivative.

| Property | N4-Benzoylcytidine | N4-Benzoyl-2'-deoxycytidine |

| CAS Number | 13089-48-0[8][9] | 4836-13-9[6] |

| Molecular Formula | C₁₆H₁₇N₃O₆[8][9] | C₁₆H₁₇N₃O₅[6] |

| Molecular Weight | 347.32 g/mol [8][10] | 331.3 g/mol [6] |

| Appearance | White to off-white powder[8] | Solid[6] |

| Purity | ≥98% to ≥99%[8][9] | ≥98%[6] |

| Solubility | Soluble in DMSO, 1N NaOH, Methanol[9][11] | Soluble in DMSO, Methanol[6] |

| Storage Conditions | -20°C to -15°C[8][9] | -20°C[6] |

| Stability | ≥ 4 years at -20°C[6][9] | ≥ 4 years at -20°C[6] |

Experimental Protocols

Protocol for Synthesis of N4-Benzoylcytidine

This protocol is a representative method for the selective N4-benzoylation of cytidine.

Materials:

-

Cytidine

-

Benzoic anhydride (B1165640) or Benzoyl chloride[12][13]

-

Pyridine (B92270) (as solvent and base) or Triethylamine/DMAP[13]

-

Methanol

-

Chlorotrimethylsilane (B32843) (for transient protection method)

Procedure (Transient Protection Method):

-

Co-evaporate cytidine with anhydrous pyridine to remove residual water.

-

Dissolve the dried cytidine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add chlorotrimethylsilane dropwise to transiently protect the hydroxyl groups. Stir for 1-2 hours at 0°C.

-

Slowly add benzoyl chloride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.

-

Quench the reaction by adding cold water or aqueous sodium bicarbonate.

-

Add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography or recrystallization to obtain pure N4-benzoylcytidine.[14]

Protocol for Deprotection of N4-Benzoyl Group

Removal of the benzoyl group is the final step after the completion of oligonucleotide synthesis or modification.

Materials:

-

Benzoyl-protected oligonucleotide or nucleoside

-

Aqueous ammonia (e.g., 28-30% NH₄OH) or aqueous methylamine[5][15]

-

Ethanol

Procedure:

-

Treat the benzoyl-protected compound (e.g., on a solid support) with a solution of aqueous ammonia/ethanol or aqueous methylamine (B109427).

-

Heat the mixture in a sealed vial at a specified temperature (e.g., 55°C) for several hours (typically 8-16 hours). The exact time and temperature depend on the stability of the target molecule.

-

After cooling, evaporate the solution to dryness to remove the ammonia/methylamine.

-

The deprotected product can then be purified, typically by HPLC or PAGE.

Note: The use of aqueous methylamine can sometimes lead to a side reaction where the benzoyl group is replaced by a methylamino group (transamination).[16][17] Using N4-acetylcytidine can circumvent this issue when methylamine deprotection is required.[16]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow and key processes involving benzoyl-protected cytidine.

Caption: General strategy for using benzoyl protection in cytidine chemistry.

Caption: Experimental workflow for the synthesis of N4-benzoylcytidine.

Caption: Role of benzoyl-cytidine in the solid-phase oligonucleotide synthesis cycle.

Conclusion

The benzoyl protection of cytidine's exocyclic amine is a cornerstone of modern nucleic acid chemistry. It provides the necessary stability and selectivity to enable the precise, stepwise construction of complex biomolecules like DNA, RNA, and their therapeutic analogs. While alternative protecting groups exist for specific applications requiring milder deprotection conditions, the reliability and effectiveness of the benzoyl group have established N4-benzoylcytidine as an essential reagent for researchers and drug developers in the fields of biotechnology and medicinal chemistry.[3][5][8]

References

- 1. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 2. Buy N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. caymanchem.com [caymanchem.com]

- 10. N4-Benzoylcytidine 99 13089-48-0 [sigmaaldrich.com]

- 11. N4-Benzoylcytidine CAS#: 13089-48-0 [m.chemicalbook.com]

- 12. N4-Benzoylcytidine synthesis - chemicalbook [chemicalbook.com]

- 13. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-Bz-rC Phosphoramidite Chemistry in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, application, and technical considerations for utilizing 5'-O-DMT-2'-O-TBDMS-Bz-rC phosphoramidite (B1245037) in the solid-phase synthesis of RNA oligonucleotides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction to this compound Phosphoramidite

This compound phosphoramidite is a crucial building block in the chemical synthesis of RNA. Each component of this molecule is strategically chosen to facilitate the controlled, stepwise addition of cytidine (B196190) ribonucleotides onto a growing RNA chain in an automated synthesizer.

-

5'-O-Dimethoxytrityl (DMT): This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization and to allow for the monitoring of coupling efficiency through the quantification of the released trityl cation, which is brightly colored.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): The TBDMS group protects the 2'-hydroxyl of the ribose. This bulky silyl (B83357) ether is stable to the conditions of the synthesis cycle but can be selectively removed at the end of the synthesis using a fluoride (B91410) source. Its presence is critical to prevent isomerization and branching at the 2'-position during the phosphoramidite coupling reaction.

-

N4-Benzoyl (Bz): The exocyclic amine of the cytosine base is protected by a benzoyl group. This protection prevents unwanted side reactions at the nucleobase during the synthesis cycle. The Bz group is typically removed during the final deprotection step.

-

3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite: This reactive group at the 3'-position is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using this compound phosphoramidite is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Step 1: Detritylation

The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The released dimethoxytrityl cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the previous coupling step.

Step 2: Coupling

In the coupling step, the this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[1] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage. Achieving high coupling efficiency (ideally >99%) at this stage is critical for the synthesis of high-purity, full-length RNA oligonucleotides.[]

Step 3: Capping

To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. This is commonly done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Data Presentation: Performance Metrics

The success of RNA synthesis is evaluated by several key performance indicators, including coupling efficiency, final yield, and purity of the oligonucleotide.

Coupling Efficiency

The stepwise coupling efficiency is a critical factor determining the overall yield of the full-length product. Even a small decrease in coupling efficiency can significantly reduce the yield of longer oligonucleotides.

| Activator | Typical Concentration | Typical Coupling Time | Average Stepwise Coupling Efficiency (%) |

| 1H-Tetrazole | 0.45 M | 10-15 minutes | 96.4 - 98.0[3] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6 minutes | ~97 - 100[4][5] |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 3 minutes | >99 |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 10 minutes | >98.3[6] |

Note: Coupling times and efficiencies can vary depending on the synthesizer, scale, and specific sequence.

Yield and Purity of Synthetic RNA

The final yield and purity of the synthesized RNA are dependent on the overall efficiency of the synthesis and the effectiveness of the deprotection and purification steps.

| Purification Method | Typical Purity (%) | Typical Yield (%) |

| Desalting (e.g., Gel Filtration) | 50 - 80 | 70 - 90 |

| Cartridge Purification (e.g., RP) | 80 - 95 | 40 - 60 |

| HPLC (RP or IEX) | >95 - >99[7] | 30 - >56[4][7] |

| Polyacrylamide Gel Electrophoresis (PAGE) | >95 - 99 | 10 - 30 |

Note: Yields are highly dependent on the length and sequence of the oligonucleotide.

Experimental Protocols

Solid-Phase RNA Synthesis

Materials:

-

This compound phosphoramidite and other required RNA phosphoramidites (A, G, U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M ETT in acetonitrile)

-

Capping solution A (acetic anhydride/pyridine/THF) and B (16% N-methylimidazole in THF)

-

Oxidizing solution (0.02 M iodine in THF/pyridine/water)

-

Deblocking solution (3% TCA or DCA in dichloromethane)

-

Automated DNA/RNA synthesizer

Procedure:

-

Prepare solutions of each phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).

-

Install the reagent bottles and the synthesis column on the automated synthesizer.

-

Program the synthesizer with the desired RNA sequence and synthesis protocol, specifying the appropriate coupling times for the chosen activator (e.g., 6 minutes for ETT).[1]

-

Initiate the synthesis. The synthesizer will automatically perform the four-step cycle for each nucleotide addition.

-

Upon completion of the synthesis, the column containing the support-bound, fully protected RNA is removed from the synthesizer and dried.

Cleavage and Deprotection

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or other deprotection reagents

-

Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or triethylamine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the CPG support to a screw-cap vial.

-

Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and other base-protecting groups.

-

Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-TBDMS Deprotection:

Purification by HPLC

Materials:

-

Reversed-phase (RP) or Ion-exchange (IEX) HPLC column

-

HPLC system with UV detector

-

Mobile phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water)

-

Mobile phase B (e.g., 0.1 M TEAA in acetonitrile/water)

Procedure:

-

Dissolve the deprotected RNA sample in mobile phase A.

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotide using a gradient of mobile phase B.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the full-length product.

-

Desalt the collected fractions and lyophilize to obtain the purified RNA. A purity of >99% with a yield of >56% can be achieved with this method.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time | - Use fresh, high-quality reagents- Ensure anhydrous conditions- Optimize coupling time for the specific activator and sequence |

| Low Final Yield | - Low overall coupling efficiency- Incomplete deprotection- Loss during purification | - Troubleshoot synthesis steps- Ensure complete deprotection by optimizing time and temperature- Optimize purification protocol to minimize sample loss |

| Impure Final Product | - Low coupling efficiency leading to truncated sequences- Incomplete capping- Side reactions during synthesis or deprotection | - Optimize coupling and capping steps- Use milder deprotection conditions if necessary- Optimize HPLC purification gradient for better separation |

Conclusion

The use of this compound phosphoramidite is a cornerstone of modern solid-phase RNA synthesis. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and careful monitoring of key performance indicators are essential for the successful synthesis of high-quality RNA oligonucleotides for research, diagnostic, and therapeutic applications. This guide provides a foundational understanding and practical protocols to aid scientists in achieving their RNA synthesis goals.

References

- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 3. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. agilent.com [agilent.com]

Technical Guide: 5'-O-DMT-2'-O-TBDMS-Bz-rC

CAS Number: 81256-87-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, application, and technical specifications of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a crucial building block in the chemical synthesis of modified RNA.

Compound Overview

This compound is a chemically modified ribonucleoside, specifically a cytidine (B196190) derivative, designed for use in solid-phase oligonucleotide synthesis.[1][2][3] The strategic placement of protecting groups on the ribose sugar and the nucleobase ensures the specific and controlled formation of phosphodiester bonds during the automated synthesis of RNA strands. This protected nucleoside is a key component for researchers aiming to introduce site-specific modifications into RNA molecules for various applications, including therapeutics (e.g., antisense oligonucleotides, siRNA), diagnostics, and fundamental biological research.

The key protecting groups are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether group that protects the 2'-hydroxyl group, preventing unwanted side reactions and isomerization during synthesis. It is typically removed post-synthesis using a fluoride-based reagent.

-

N4-Benzoyl (Bz): Protects the exocyclic amine of the cytidine base, preventing side reactions during the phosphoramidite (B1245037) coupling chemistry.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81256-87-3 | [4] |

| Molecular Formula | C43H49N3O8Si | [4] |

| Molecular Weight | 763.95 g/mol | [1][4] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (typical) | [4] |

| Solubility | Soluble in DMSO, acetonitrile, and other organic solvents used in oligonucleotide synthesis. | [4] |

| Storage | Recommended storage at -20°C for long-term stability.[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from cytidine. The following is a generalized protocol adapted from the synthesis of analogous protected ribonucleosides.

Experimental Protocol: Synthesis

Step 1: 5'-O-DMT Protection

-

Cytidine is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270), to selectively protect the 5'-hydroxyl group.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The product, 5'-O-DMT-cytidine, is purified by column chromatography.

Step 2: N4-Benzoyl Protection

-

5'-O-DMT-cytidine is treated with benzoyl chloride in the presence of a base to protect the exocyclic amine of the cytosine base.

-

The reaction progress is monitored by TLC.

-

The resulting 5'-O-DMT-N4-benzoyl-cytidine is purified.

Step 3: 2'-O-TBDMS Protection

-

The di-protected nucleoside is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst, such as silver nitrate (B79036) or imidazole, in an appropriate solvent like pyridine or DMF. This step selectively protects the 2'-hydroxyl group.

-

The reaction is carefully controlled to minimize the formation of the 3'-O-TBDMS isomer.

-

The final product, this compound, is purified by silica (B1680970) gel column chromatography.

Step 4: Phosphitylation (to create the phosphoramidite)

-

For use in automated synthesis, the purified nucleoside is converted to its 3'-phosphoramidite derivative.

-

This involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

The resulting phosphoramidite is then ready for use in the oligonucleotide synthesizer.

Application in Automated Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a standard reagent for the solid-phase synthesis of RNA. The synthesis cycle on an automated synthesizer follows a series of well-defined steps.

Experimental Workflow: Solid-Phase RNA Synthesis

Caption: Automated solid-phase RNA synthesis cycle.

Key Experimental Steps in Detail

-

Coupling: The phosphoramidite of this compound is activated by a weak acid, such as tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. High coupling efficiencies, typically >99%, are crucial for the synthesis of long RNA strands.[5]

-

Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The benzoyl (Bz) group on the cytidine base is typically removed under basic conditions, often using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[6][7][8] The TBDMS group is subsequently removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[9]

-

Purification: The final RNA product is typically purified using high-performance liquid chromatography (HPLC), often with ion-pair reversed-phase or anion-exchange methods, to separate the full-length product from shorter, failed sequences.[5][10][11][12]

Signaling Pathways and Biological Relevance

The incorporation of modified nucleosides like N4-benzoyl-cytidine (after deprotection to cytidine) into RNA can have significant biological implications. While the benzoyl group itself is removed post-synthesis, the ability to site-specifically introduce cytidine analogues allows for the study of RNA structure, function, and its role in various cellular signaling pathways.

The modification of cytidine to N4-acetylcytidine (ac4C), a structurally related modification, has been shown to play a role in:

-

mRNA stability and translation efficiency: ac4C modification can influence how an mRNA is translated into a protein.[13][14]

-

Stress response: The presence of ac4C on mRNA can direct these molecules to stress granules under conditions of cellular stress.[14]

-

Gene regulation: As a post-transcriptional modification, ac4C is part of the "epitranscriptomic" landscape that regulates gene expression.[13]

By synthesizing RNA with specific modifications using building blocks like this compound, researchers can investigate the impact of these modifications on RNA-protein interactions, enzymatic activity of ribozymes, and the overall regulation of gene expression pathways.

Caption: Logical flow from synthesis to biological impact.

Conclusion

This compound is an indispensable tool for the chemical synthesis of modified RNA. Its well-defined protecting group strategy allows for the precise and efficient incorporation of cytidine analogues into oligonucleotides. This capability is fundamental for advancing our understanding of RNA biology, developing novel RNA-based therapeutics, and creating advanced diagnostic tools. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5'-DMT-2'-OMe-A(Bz)-3'-PS-Phosphoramidite (RNOP-0175) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 3. US20200270295A1 - N4-modified cytidine nucleotides and their use - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. agilent.com [agilent.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. atdbio.com [atdbio.com]

- 10. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nacalai.com [nacalai.com]

- 12. waters.com [waters.com]

- 13. Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | EMBO Reports [link.springer.com]

An In-depth Technical Guide to the Storage and Handling of 5'-O-DMT-2'-O-TBDMS-Bz-rC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a critical protected nucleoside phosphoramidite (B1245037) used in the chemical synthesis of RNA. Adherence to these guidelines is crucial for ensuring the stability and reactivity of the compound, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Compound Information and Properties

This compound (N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine) is a key building block in the solid-phase synthesis of oligonucleotides. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, and the benzoyl (Bz) group protects the exocyclic amine of cytidine. This strategic protection allows for the controlled, sequential addition of nucleotides to a growing RNA chain.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 81256-87-3 |

| Molecular Formula | C43H49N3O8Si |

| Molecular Weight | 763.95 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥98% |

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture, light, and elevated temperatures.

Table 2: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Conditions |

| Solid (Powder) | -20°C[1] | Up to 2 years[1] | Sealed container, away from moisture and light.[2][3][4] |

| 4°C[2][4] | Short-term | Sealed container, away from moisture and light.[2][4] | |

| In DMSO Solution | -80°C | Up to 6 months[3][4] | Sealed container, away from moisture and light.[3][4] |

| -20°C | Up to 1 month[3][4] | Sealed container, away from moisture and light.[3][4] | |

| 4°C | Up to 2 weeks[1] | Sealed container. |

Safety and Handling Precautions

Table 3: Hazard Information and Personal Protective Equipment (PPE)

| Hazard Category | GHS Hazard Statements | Recommended PPE |

| Acute Toxicity, Oral | H302: Harmful if swallowed[5][6] | Lab coat, safety glasses with side shields, nitrile gloves |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] | Lab coat, safety glasses with side shields, nitrile gloves, use in a well-ventilated area or fume hood |

Emergency Procedures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

The primary application of this compound is in automated solid-phase RNA synthesis. The following protocols provide a general framework for its use.

Preparation of Stock Solutions

Materials:

-

This compound solid

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of this compound into a sterile, dry vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[2][4]

-

Seal the vial and vortex thoroughly.

-

If the compound is not fully dissolved, use an ultrasonic bath to aid dissolution.[2][4]

-

Once dissolved, store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[3][4]

Automated Solid-Phase RNA Synthesis

This protocol outlines the key steps in a standard automated RNA synthesis cycle using 2'-O-TBDMS protected phosphoramidites.

Materials:

-

This compound solution in anhydrous acetonitrile (B52724)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Detritylation solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT))[7]

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile for washing

-

Automated DNA/RNA synthesizer

Procedure (per synthesis cycle):

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support using the detritylation solution. This exposes the hydroxyl group for the next coupling reaction.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. A coupling time of approximately 3-6 minutes is typically used.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

Washing: The solid support is washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.

-

This cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Materials:

-

Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution or ethanolic ammonium hydroxide

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Cleavage and Base Deprotection: The solid support is treated with AMA at 65°C for approximately 10-15 minutes or with ethanolic ammonium hydroxide at room temperature for 4-17 hours.[7] This cleaves the oligonucleotide from the solid support and removes the benzoyl and cyanoethyl protecting groups.

-

2'-O-TBDMS Deprotection: The TBDMS groups are removed by treating the oligonucleotide with TEA·3HF in DMF or DMSO at 65°C for about 2.5 hours.[7]

-

Quenching and Purification: The reaction is quenched, and the crude RNA is purified using methods such as HPLC or gel electrophoresis.

Visualizations

The following diagrams illustrate key workflows and relationships for the handling and use of this compound.

Caption: General Handling and Preparation Workflow

Caption: Automated Oligonucleotide Synthesis Cycle

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 5'-O-DMT-2'-O-TBDMS-Ac-rC | 121058-85-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Bz-rC in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 5'-O-DMT-2'-O-TBDMS-Bz-rC, a protected cytidine (B196190) phosphoramidite (B1245037), in the solid-phase synthesis of RNA oligonucleotides. This document outlines the underlying chemistry, experimental procedures, and expected outcomes, offering a comprehensive guide for laboratory applications.

Introduction

This compound is a crucial building block for the chemical synthesis of RNA. Its structure incorporates three key protecting groups that enable the controlled, stepwise assembly of an RNA strand on a solid support.

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, allowing for the addition of the next nucleotide.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that protects the 2'-hydroxyl group of the ribose sugar. This group is stable to the conditions of the synthesis cycle and is removed in a final deprotection step.

-

N⁴-Benzoyl (Bz): Protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during synthesis.

-

3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: The reactive group that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The use of 2'-O-TBDMS chemistry is a well-established and robust method for RNA synthesis.[1][2][3][4]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure high coupling efficiencies.

| Parameter | Recommendation |

| Storage Temperature | -20°C to -80°C[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |

| Handling | Avoid exposure to moisture and light.[5][6][7] Allow the vial to warm to room temperature before opening to prevent condensation. |

| Solution Stability | Solutions of the phosphoramidite are unstable and should be freshly prepared for each synthesis run.[8] |

Experimental Protocol: Solid-Phase RNA Synthesis

The synthesis of RNA oligonucleotides using this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[4]

Reagents and Materials

-

This compound phosphoramidite

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole or 0.25 M 5-benzylmercapto-1H-tetrazole in acetonitrile)[9][10]

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Cleavage and deprotection solutions (see section 3.3)

-

Solid support (e.g., controlled pore glass with the initial nucleoside attached)

-

Automated DNA/RNA synthesizer

Synthesis Cycle

The following is a generalized protocol for an automated synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the desired scale.

Step 1: Detritylation

-

Purpose: Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction.

-

Procedure: The solid support is treated with the deblocking solution. The orange color of the cleaved trityl cation can be monitored to assess synthesis efficiency.

Step 2: Coupling

-

Purpose: Formation of the phosphite triester linkage between the 5'-hydroxyl of the growing chain and the incoming phosphoramidite.

-

Procedure: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

-

Coupling Time: 3-5 minutes.[9][10] Longer coupling times may be required for sterically hindered phosphoramidites.

Step 3: Capping

-

Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[4]

-

Procedure: The solid support is treated with the capping solution.

Step 4: Oxidation

-

Purpose: Conversion of the unstable phosphite triester to a more stable phosphotriester.

-

Procedure: The solid support is treated with the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection

A two-step deprotection process is required to obtain the final RNA oligonucleotide.

Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups

-

Reagent: A mixture of concentrated aqueous ammonia (B1221849) and 8 M ethanolic methylamine (B109427) (1:1, v/v).[2]

-

Procedure: The solid support is incubated in the cleavage solution at room temperature for the specified time. This cleaves the succinyl linkage to the support and removes the benzoyl and cyanoethyl protecting groups.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

-

Procedure: The oligonucleotide solution from the previous step is dried and then treated with TEA·3HF. This step should be performed carefully, following established safety protocols for handling fluoride (B91410) reagents.

Purification and Analysis

The final RNA product is typically purified by high-performance liquid chromatography (HPLC), either by anion-exchange or reversed-phase methods, to isolate the full-length product from shorter, failed sequences.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of 2'-O-TBDMS protected phosphoramidites in RNA synthesis.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >97%[11][12] | Can reach >99% with optimized activators and coupling times.[9] |

| Purity (Crude Product) | Variable | Dependent on the length and sequence of the oligonucleotide. |

| Final Yield | Variable | Dependent on synthesis scale, sequence, and purification method. |

Diagrams

Solid-Phase RNA Synthesis Workflow

References

- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

Application Notes and Protocols for 5'-O-DMT-2'-O-TBDMS-Bz-rC in Automated RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals